molecular formula C16H17N3O2 B2753454 Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone CAS No. 1421514-34-2

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2753454
CAS No.: 1421514-34-2
M. Wt: 283.331
InChI Key: SMCUCVLWUZIBOR-UHFFFAOYSA-N
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Description

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring attached to a piperidine ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a coupling reaction between 2-chloropyridine and 4-(pyridin-3-yloxy)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

  • Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
  • Pyridin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
  • Pyridin-2-yl(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Comparison: Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is unique due to the position of the pyridin-3-yloxy group, which can influence its binding affinity and specificity towards certain targets. This positional difference can result in variations in biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

pyridin-2-yl-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(15-5-1-2-9-18-15)19-10-6-13(7-11-19)21-14-4-3-8-17-12-14/h1-5,8-9,12-13H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCUCVLWUZIBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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